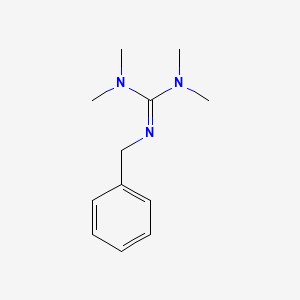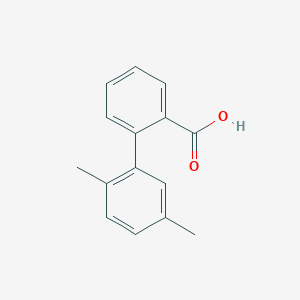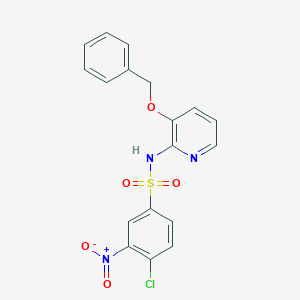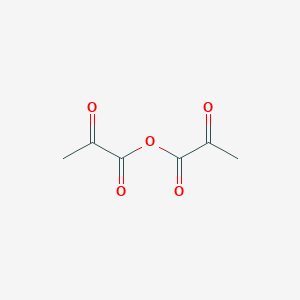
MFCD19687267
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide (MFCD19687267) is an organozinc reagent commonly used in organic synthesis. This compound is notable for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. It is often employed in the synthesis of complex molecules due to its reactivity and selectivity.
科学的研究の応用
Chemistry: In chemistry, 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.
Biology and Medicine: While direct applications in biology and medicine are less common, the compound’s derivatives may be used in the development of pharmaceuticals and biologically active molecules. Its role in synthetic chemistry indirectly supports medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its reactivity and selectivity make it a valuable tool in manufacturing processes.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause drowsiness or dizziness, and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide typically involves the reaction of 5-(1,3-Dioxolan-2-yl)-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-(1,3-Dioxolan-2-yl)-2-furyl bromide+Zn→5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a wide range of functionalized furans.
作用機序
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom, making it more reactive towards electrophiles. This mechanism is crucial in various synthetic pathways, enabling the formation of complex molecular structures.
類似化合物との比較
- 5-(1,3-Dioxolan-2-yl)-2-furylmagnesium bromide
- 5-(1,3-Dioxolan-2-yl)-2-furylboronic acid
- 5-(1,3-Dioxolan-2-yl)-2-furyl lithium
Comparison: Compared to its magnesium and lithium counterparts, 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide offers better selectivity and milder reaction conditions. The boronic acid derivative, on the other hand, is often used in cross-coupling reactions but lacks the same level of reactivity as the zinc compound. The unique balance of reactivity and selectivity makes 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide a preferred choice in many synthetic applications.
This detailed article provides a comprehensive overview of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
bromozinc(1+);2-(2H-furan-2-id-5-yl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTGJBWYVHBIEI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]O2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide](/img/structure/B6363631.png)

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)

![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)






